molecular formula C18H14ClN3O B15209539 5-(3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-5-yl)quinolin-8-ol CAS No. 847233-58-3

5-(3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-5-yl)quinolin-8-ol

Cat. No.: B15209539
CAS No.: 847233-58-3
M. Wt: 323.8 g/mol
InChI Key: RNQPSXIQFRFUHA-UHFFFAOYSA-N
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Description

5-(3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-5-yl)quinolin-8-ol is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-5-yl)quinolin-8-ol typically involves the cyclization of quinoline derivatives with appropriate reagents. One common method involves the reaction of 8-hydroxyquinoline with 4-chlorophenylhydrazine under acidic conditions to form the desired pyrazole ring . The reaction is usually carried out in the presence of a catalyst such as acetic acid, and the product is purified by recrystallization from methanol or acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-5-yl)quinolin-8-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline or pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline and pyrazole compounds .

Scientific Research Applications

5-(3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-5-yl)quinolin-8-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-5-yl)quinolin-8-ol involves its interaction with various molecular targets. The quinoline moiety can intercalate with DNA, inhibiting DNA synthesis and leading to cell death. Additionally, the compound can inhibit enzymes such as topoisomerases and kinases, disrupting cellular processes and exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-5-yl)quinolin-8-ol is unique due to the presence of both quinoline and pyrazole rings, which confer distinct chemical and biological properties.

Properties

CAS No.

847233-58-3

Molecular Formula

C18H14ClN3O

Molecular Weight

323.8 g/mol

IUPAC Name

5-[3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-5-yl]quinolin-8-ol

InChI

InChI=1S/C18H14ClN3O/c19-12-5-3-11(4-6-12)15-10-16(22-21-15)13-7-8-17(23)18-14(13)2-1-9-20-18/h1-9,16,22-23H,10H2

InChI Key

RNQPSXIQFRFUHA-UHFFFAOYSA-N

Canonical SMILES

C1C(NN=C1C2=CC=C(C=C2)Cl)C3=C4C=CC=NC4=C(C=C3)O

Origin of Product

United States

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